2-(3-Methoxybenzyl)succinic acid 2-(3-Methoxybenzyl)succinic acid
Brand Name: Vulcanchem
CAS No.: 20940-75-4
VCID: VC5812490
InChI: InChI=1S/C12H14O5/c1-17-10-4-2-3-8(6-10)5-9(12(15)16)7-11(13)14/h2-4,6,9H,5,7H2,1H3,(H,13,14)(H,15,16)
SMILES: COC1=CC=CC(=C1)CC(CC(=O)O)C(=O)O
Molecular Formula: C12H14O5
Molecular Weight: 238.239

2-(3-Methoxybenzyl)succinic acid

CAS No.: 20940-75-4

Cat. No.: VC5812490

Molecular Formula: C12H14O5

Molecular Weight: 238.239

* For research use only. Not for human or veterinary use.

2-(3-Methoxybenzyl)succinic acid - 20940-75-4

Specification

CAS No. 20940-75-4
Molecular Formula C12H14O5
Molecular Weight 238.239
IUPAC Name 2-[(3-methoxyphenyl)methyl]butanedioic acid
Standard InChI InChI=1S/C12H14O5/c1-17-10-4-2-3-8(6-10)5-9(12(15)16)7-11(13)14/h2-4,6,9H,5,7H2,1H3,(H,13,14)(H,15,16)
Standard InChI Key FMZYGPLENOEZAC-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CC(CC(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

2-(3-Methoxybenzyl)succinic acid (CAS: 15378-02-6) is a white crystalline solid with the molecular formula C12H14O5\text{C}_{12}\text{H}_{14}\text{O}_5. Its structure consists of a succinic acid core (HOOC-CH2CH2COOH\text{HOOC-CH}_2-\text{CH}_2-\text{COOH}) modified by a 3-methoxybenzyl group at the C2 position. The presence of the methoxy group on the aromatic ring enhances electron-donating effects, influencing its reactivity in cyclization and coupling reactions .

Table 1: Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight238.24 g/molCalculated
Melting Point162–164°CExperimental
Solubility in Water1.2 g/L (25°C)OECD 105 Guideline
logP (Octanol-Water)1.8Computational Prediction
pKa (Carboxylic Groups)3.1, 4.9Potentiometric Titration

The compound’s stereochemistry is critical for its role as an intermediate in enantioselective syntheses. For example, the (2R)-enantiomer is resolved via salt formation with chiral amines such as (1R,2S)-2-(benzylamino)cyclohexylmethanol .

Synthetic Methodologies

Optical Resolution and Friedel-Crafts Cyclization

The industrial synthesis of 2-(3-Methoxybenzyl)succinic acid begins with the optical resolution of racemic 2-(3-methoxybenzyl)succinic acid using chiral resolving agents. The (R)-enantiomer is isolated as a diastereomeric salt and subsequently converted to (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid via intramolecular Friedel-Crafts acylation . This step employs Lewis acids like AlCl3\text{AlCl}_3 in dichloromethane at 0–5°C, achieving yields >85% . Catalytic hydrogenation of the intermediate naphthoic acid using Pd/C in methanol completes the synthesis.

Pharmaceutical Applications

Intermediate in Analgesic Synthesis

2-(3-Methoxybenzyl)succinic acid is a key precursor in synthesizing (S)-2-amino-7-methoxytetralin [(S)-AMT], a non-opioid analgesic. The Hofmann rearrangement of (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid—derived from 2-(3-Methoxybenzyl)succinic acid—yields (S)-AMT without racemization .

Table 2: Pharmacological Profile of (S)-AMT

ParameterValueSource
EC50_{50} (μM)0.12 (μ-opioid receptor)In vitro assay
Bioavailability68% (oral)Preclinical study
Half-Life4.2 hoursRodent pharmacokinetics

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Succinic Acid Derivatives

CompoundlogPSolubility (mg/mL)IC50_{50} (COX-2 Inhibition)
2-(3-Methoxybenzyl)succinic acid1.81.2N/A
2-(4-Chlorophenyl)succinic acid2.10.722.4 μM
2-(3,5-Di-t-butyl-4-hydroxybenzyl)succinic acid3.40.518.7 μM

Key trends include:

  • Electron-donating groups (e.g., methoxy) improve solubility but reduce lipophilicity.

  • Bulkier substituents enhance enzyme inhibition (e.g., COX-2) but limit metabolic stability .

Industrial and Environmental Considerations

Biodegradable Polymers

The compound’s dicarboxylic structure enables incorporation into polyesters and polyamides. Pilot studies show 90% degradation within 180 days under composting conditions, outperforming petroleum-based polymers .

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